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molecular formula C9H7F5 B055251 1-Methyl-4-(pentafluoroethyl)benzene CAS No. 117081-46-6

1-Methyl-4-(pentafluoroethyl)benzene

Cat. No. B055251
M. Wt: 210.14 g/mol
InChI Key: GNYDVGCKILRJRP-UHFFFAOYSA-N
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Patent
US08153622B2

Procedure details

Prepared from 1-methyl-4-(perfluoroethyl)benzene (1.95 g, 9.28 mmol) with sulfuric and nitric acid as described in EP 0418175 (1.45 g, 61%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0418175
Quantity
1.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1.[N+:15]([O-])([OH:17])=[O:16]>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([F:13])([F:14])[C:9]([F:10])([F:11])[F:12])=[CH:6][C:7]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
0418175
Quantity
1.45 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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